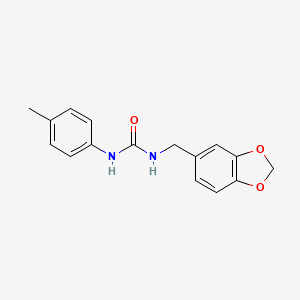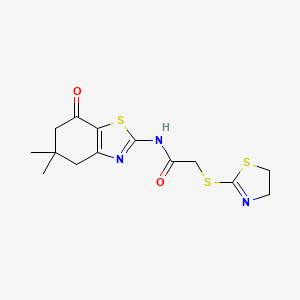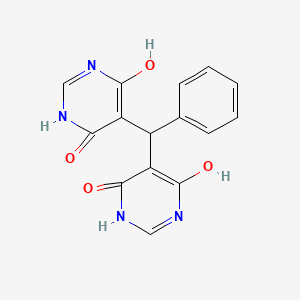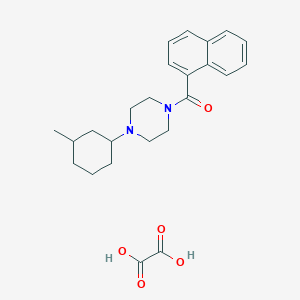![molecular formula C14H17ClFNO3 B5176758 4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives, which are commonly used in medicinal chemistry and drug development. CFM-2 has been shown to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用机制
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CFM-2 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. CFM-2 has also been shown to inhibit the activity of JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In vivo studies have demonstrated its ability to reduce inflammation and tumor growth in animal models. CFM-2 has also been shown to possess low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of CFM-2 is its broad range of potential applications in scientific research. Its ability to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses makes it a versatile tool for researchers in a variety of fields. Additionally, CFM-2 has been shown to possess low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of CFM-2 is its relatively complex synthesis method. The multi-step process involved in its synthesis can make it difficult and time-consuming to produce in large quantities. Additionally, CFM-2 has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are many potential future directions for research on CFM-2. One area of interest is in the development of CFM-2 as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is in the development of CFM-2 as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its potential applications in other fields such as virology and immunology.
合成方法
CFM-2 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-fluorophenol with acetic anhydride to produce the corresponding acetyl derivative. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride or potassium carbonate to yield CFM-2. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
CFM-2 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-inflammatory drugs. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to play a key role in the pathogenesis of many inflammatory diseases. CFM-2 has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, CFM-2 has been shown to possess anti-viral effects, with studies demonstrating its ability to inhibit the replication of certain viruses such as HIV-1 and HCV.
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-11-3-4-13(16)12(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNLDGPHEFYEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5176690.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5176705.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5176706.png)

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)


![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
